molecular formula C17H18N2O3S B2407103 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922134-15-4

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2407103
CAS No.: 922134-15-4
M. Wt: 330.4
InChI Key: DNUZDHWJOPREEF-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Reactivity Study of Two New Dihydroisoquinoline-Derived Oxaziridines : This study discusses the synthesis of dihydroisoquinoline-derived oxaziridines, highlighting their potential as reagents for the oxidation of sulfides. The behavior of these newly synthesized compounds in the presence of methanesulfonic acid is analyzed, revealing an isomerization reaction in the absence of sulfide (Kammoun, Ben Salah, & Damak, 2011).

The Synthesis of Optically Active N-C Axially Chiral Tetrahydroquinoline : This research presents the preparation of optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline via a catalytic enantioselective reaction. The study demonstrates how the addition of methane sulfonic acid dramatically lowers the barrier to rotation around the chiral axis, emphasizing the compound's unique properties (Suzuki et al., 2015).

Chemical Interactions and Mechanisms

Acceleration of the Rate of Reaction of Methanesulfonyl Fluoride : Investigating the reaction of methanesulfonyl fluoride with acetylcholinesterase, this study demonstrates how substituted ammonium ions can significantly increase the reaction rate. This research provides insights into the sulfonylation process relevant to understanding enzyme inhibition mechanisms (Kitz & Wilson, 1963).

Methane Generation from CO2 with a Molecular Rhenium Catalyst : This paper reports on the use of rhenium tricarbonyl complexes for the electrochemical reduction of carbon dioxide to methane. This research contributes to the field of sustainable energy by exploring novel catalysts capable of converting CO2 into valuable hydrocarbons (Nganga et al., 2021).

Biomedical Research Applications

Metal Mediated Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides : This study identifies quinolinyl sulfonamides as potent inhibitors of methionine aminopeptidase, highlighting their potential in biomedical research for targeting specific enzymatic activities. The inhibitors' interaction with metal ions in the enzyme's active site offers insights into designing new therapeutic agents (Huang et al., 2006).

Environmental and Analytical Chemistry

XoxF-Type Methanol Dehydrogenase from the Anaerobic Methanotroph “Candidatus Methylomirabilis oxyfera” : This research explores the methanol dehydrogenase enzyme from "Candidatus Methylomirabilis oxyfera," an anaerobic methanotroph. The study provides valuable insights into the biochemical pathways of methane oxidation under anaerobic conditions, contributing to our understanding of microbial contributions to the methane cycle (Wu et al., 2014).

Properties

IUPAC Name

1-(3-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-3-2-4-13(9-12)11-23(21,22)19-15-6-7-16-14(10-15)5-8-17(20)18-16/h2-4,6-7,9-10,19H,5,8,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUZDHWJOPREEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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